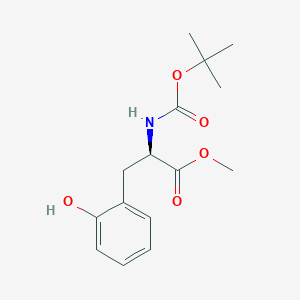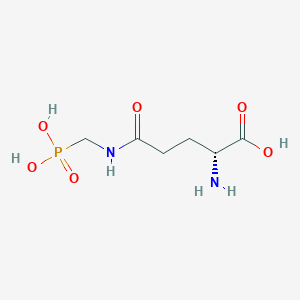![molecular formula C7H5BrIN3 B12841182 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The molecular formula of this compound is C7H4BrIN2, and it has a molecular weight of 322.93 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine typically involves the iodination of 6-bromoimidazo[1,2-a]pyridine. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent in acetonitrile (ACN) as the solvent. The reaction is carried out at room temperature for a specified duration, followed by purification steps to isolate the desired product .
Example Reaction:
Starting Material: 6-Bromoimidazo[1,2-a]pyridine
Reagent: N-iodosuccinimide (NIS)
Solvent: Acetonitrile (ACN)
Conditions: Room temperature, 1 hour
Yield: 96%
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and nucleophiles.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or iodine atoms.
Applications De Recherche Scientifique
6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Chemical Synthesis: It is employed in the synthesis of more complex molecules and as an intermediate in organic synthesis.
Pharmaceutical Research: Researchers explore its potential as a lead compound for developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromoimidazo[1,2-a]pyridine
- 3-Iodoimidazo[1,2-a]pyridine
- 6-Phenylimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine is unique due to the presence of both bromine and iodine atoms, which can be selectively modified to create a wide range of derivatives. This dual halogenation provides versatility in chemical synthesis and potential for diverse biological activities .
Propriétés
Formule moléculaire |
C7H5BrIN3 |
|---|---|
Poids moléculaire |
337.94 g/mol |
Nom IUPAC |
6-bromo-3-iodoimidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C7H5BrIN3/c8-4-1-5(10)7-11-2-6(9)12(7)3-4/h1-3H,10H2 |
Clé InChI |
UNHRNEAXMQIEMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC=C(N2C=C1Br)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B12841158.png)

![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)



